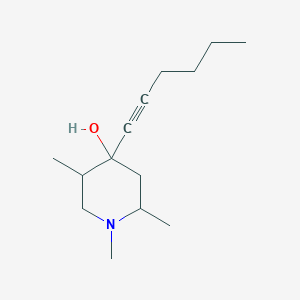
4-Piperidinol, 4-(1-hexynyl)-1,2,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinol, 4-(1-hexynyl)-1,2,5-trimethyl- is a chemical compound with a unique structure that includes a piperidinol ring substituted with a hexynyl group and three methyl groups
Preparation Methods
The synthesis of 4-Piperidinol, 4-(1-hexynyl)-1,2,5-trimethyl- typically involves several steps. One common method includes the reaction of 4-piperidone with an appropriate alkyne under specific conditions to introduce the hexynyl group. The reaction conditions often involve the use of a base and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Piperidinol, 4-(1-hexynyl)-1,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexynyl group can be replaced by other functional groups using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like THF, DMF, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Piperidinol, 4-(1-hexynyl)-1,2,5-trimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 4-(1-hexynyl)-1,2,5-trimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Piperidinol, 4-(1-hexynyl)-1,2,5-trimethyl- can be compared with other similar compounds, such as:
4-Piperidinol, 4-(1-propynyl)-1,2,5-trimethyl-: This compound has a similar structure but with a propynyl group instead of a hexynyl group, leading to different chemical and biological properties.
4-Piperidinol, 4-(1-butynyl)-1,2,5-trimethyl-: Another similar compound with a butynyl group, which also affects its reactivity and applications.
The uniqueness of 4-Piperidinol, 4-(1-hexynyl)-1,2,5-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
63164-59-0 |
|---|---|
Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
4-hex-1-ynyl-1,2,5-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C14H25NO/c1-5-6-7-8-9-14(16)10-13(3)15(4)11-12(14)2/h12-13,16H,5-7,10-11H2,1-4H3 |
InChI Key |
XFLXKCQJVNVTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1(CC(N(CC1C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















